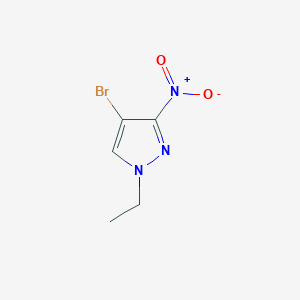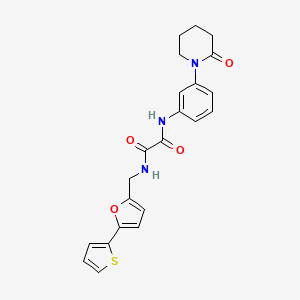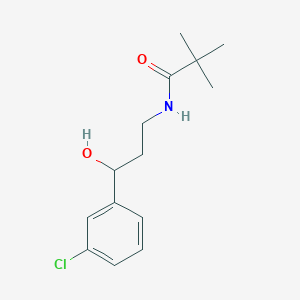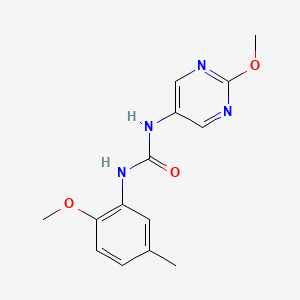
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as MMPU, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MMPU is a urea derivative that has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing urea derivatives, including variations similar to the specified compound, to explore their potential applications. These methods aim to create compounds with specific properties for targeted scientific applications, such as enzyme inhibition or anticancer activity. For example, Mustafa et al. (2014) synthesized a series of urea derivatives and subjected them to enzyme inhibition assays, observing effects on prostate cancer cell lines, demonstrating the utility of such compounds in medicinal chemistry research (Mustafa, Perveen, & Khan, 2014).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant focus, with studies evaluating the antiproliferative activities of synthesized compounds against various cancer cell lines. For instance, Wang et al. (2015) reported on the synthesis of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea derivatives, which showed potent antiproliferative activities and reduced toxicity, suggesting their utility as anticancer agents with potential for reduced side effects (Wang et al., 2015).
Enzyme Inhibition
The inhibition of specific enzymes by urea derivatives is another area of interest, with implications for therapeutic applications. The synthesis and evaluation of compounds for their ability to inhibit enzymes involved in disease processes can lead to the development of new drugs. For example, the work by Mustafa et al. (2014) highlights the enzyme inhibition potential of urea derivatives, providing a basis for further research into their therapeutic applications.
Antimicrobial Properties
Urea derivatives have also been evaluated for their antimicrobial properties, with research aimed at discovering new antimicrobial agents to combat resistant strains of bacteria and other pathogens. Rani et al. (2014) synthesized novel imidazole ureas and evaluated their antimicrobial effectiveness, indicating the potential of such compounds in addressing antimicrobial resistance (Rani et al., 2014).
Modification for Enhanced Biological Activity
The modification of urea derivatives to enhance their biological activity is a critical area of research. By altering chemical structures, researchers aim to improve the efficacy, selectivity, and safety of these compounds for potential therapeutic use. For example, the study by Wang et al. (2015) on modifying a PI3Ks inhibitor demonstrates the approach of structural modification to retain antiproliferative activity while reducing toxicity, showcasing the importance of chemical modifications in drug development (Wang et al., 2015).
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-5-12(20-2)11(6-9)18-13(19)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBITZVKTGZMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
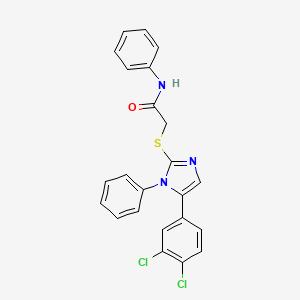

![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
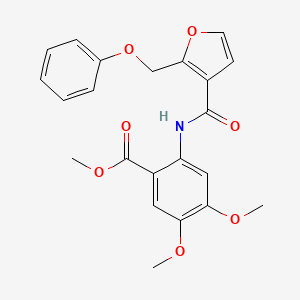

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)

